ECHIHUMILINE

Analytical Chemistry Pyrrolizidine Alkaloids HPLC Method Validation

Echihumiline is a pyrrolizidine alkaloid (PA) first isolated and characterized from Echium humile (Boraginaceae). It is a C-7 stereoisomer of echimidine, sharing the molecular formula C20H31NO7 and an identical MS [M+H]+ signal at m/z 398, but differing in the configuration at carbon 7 of the pyrrolizidine core.

Molecular Formula C5ClF3N2S
Molecular Weight 0
CAS No. 174285-73-5
Cat. No. B1180779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameECHIHUMILINE
CAS174285-73-5
SynonymsECHIHUMILINE
Molecular FormulaC5ClF3N2S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Echihumiline (CAS 174285-73-5): A Pyrrolizidine Alkaloid C-7 Isomer of Echimidine with Distinct Hepatotoxic and Analytical Differentiation


Echihumiline is a pyrrolizidine alkaloid (PA) first isolated and characterized from Echium humile (Boraginaceae) [1]. It is a C-7 stereoisomer of echimidine, sharing the molecular formula C20H31NO7 and an identical MS [M+H]+ signal at m/z 398, but differing in the configuration at carbon 7 of the pyrrolizidine core [2]. Echihumiline co-occurs with echimidine and hydroxymyoscorpine in Echium plantagineum L., where it was previously misidentified as part of a single chromatographic peak [2].

Why Echihumiline Cannot Be Substituted by Echimidine or Other In-Class Pyrrolizidine Alkaloids in Analytical and Toxicological Workflows


Echihumiline co-elutes with echimidine under standard reverse-phase HPLC acidic conditions, forming a single peak that has been historically misinterpreted as pure echimidine [1]. This chromatographic overlap obscures the true alkaloid composition of Echium plantagineum extracts, where the echihumiline/hydroxymyoscorpine contribution can range from 13% to 43% of the total 'echimidine' peak area [1]. Critically, the echihumiline-containing mixture exhibits approximately 1.5-fold greater in vitro hepatotoxicity (IC50 9.26 µg/mL) than purified echimidine (IC50 13.79 µg/mL) in rat hepatocyte primary cultures [1]. Consequently, reliance on echimidine alone—without an analytical method capable of resolving echihumiline—leads to both quantification inaccuracies and underestimation of hepatotoxic risk, with direct implications for food safety compliance and toxicological risk assessment.

Echihumiline Quantitative Evidence Guide: Comparator Data for Scientific Selection


Co-Elution of Echihumiline with Echimidine Under Standard RP-HPLC Acidic Conditions

Under standard reverse-phase HPLC acidic conditions, echihumiline co-elutes with echimidine, producing a single peak that was previously assumed to represent pure echimidine [1]. Resolution was achieved by switching to a core-shell Kinetex EVO C18 column with a buffer system, which separated the peak into an earlier eluting fraction containing echihumiline (major) and hydroxymyoscorpine (minor), and a later eluting peak confirmed by NMR as echimidine [1]. The contribution of the early peak varied from 13% to 43% across different plant collections .

Analytical Chemistry Pyrrolizidine Alkaloids HPLC Method Validation

Higher In Vitro Hepatotoxicity of Echihumiline/Hydroxymyoscorpine Mixture Compared to Echimidine in Rat Hepatocyte Primary Culture

In rat hepatocyte primary culture cells exposed to alkaloids at 3–300 µg/mL, the echihumiline/hydroxymyoscorpine mixture exhibited a mean IC50 of 9.26 µg/mL (95% CI: 4.33–19.81) [1]. Purified echimidine showed a higher IC50 of 13.79 µg/mL (95% CI: 7.84–24.24), and the combined 'echimidine' peak containing all three isomers gave an IC50 of 14.14 µg/mL (95% CI: 9.01–22.17) [1]. The mixture is therefore approximately 1.5-fold more cytotoxic than echimidine alone.

Hepatotoxicity Toxicology In Vitro Cytotoxicity

NMR Spectroscopic Differentiation of Echihumiline from Echimidine and Hydroxymyoscorpine

Echihumiline is a C-7 isomer of echimidine; both share the molecular formula C20H31NO7 and produce identical MS signals, rendering mass spectrometry alone insufficient for differentiation [1][2]. 1H NMR spectroscopy reveals distinguishing chemical shift differences: the olefinic proton H-2 appears at δ 5.85 (bs) in both compounds, but H-8 resonates at δ 4.48 (bs) in echihumiline versus δ 4.44 (bs) in echimidine (Δδ = 0.04 ppm) [2]. The necic acid methyl and olefinic proton signals provide the key diagnostic differences [2].

Structural Elucidation NMR Spectroscopy Isomer Identification

Pyrrolizidine Alkaloid Class Neuroreceptor Binding Activity: Echihumiline Included in Panel

In a panel of 13 pyrrolizidine alkaloids, echihumiline was among 12 compounds that exhibited significant binding to muscarinic acetylcholine receptors (mAChR), defined by inhibition of [3H]QNB binding with IC50 values across the class ranging from 8.7 to 512.5 µM [1]. Additionally, echihumiline was among 10 PAs active at serotonin 5-HT2 receptors, with class IC50 values between 23.2 and 608.6 µM for [3H]ketanserin displacement [1]. Most PAs did not inhibit AChE or BChE enzymes [1]. Individual IC50 values for echihumiline were not separately tabulated in the publication.

Neuropharmacology Receptor Binding Allelochemistry

Predicted ADMET Properties of Echihumiline via admetSAR 2 In Silico Analysis

In silico ADMET prediction using admetSAR 2 indicates that echihumiline has a Caco-2 permeability score of 0.5968 (59.68% probability of high human intestinal absorption) and a blood-brain barrier penetration probability of 0.5500 (55.00%) [1]. These predicted values suggest moderate oral bioavailability potential and possible CNS exposure, which are relevant for toxicokinetic modeling of PA ingestion.

ADMET In Silico Prediction Drug-likeness

Echihumiline Application Scenarios: From Analytical Method Validation to Toxicological Risk Assessment


Analytical Reference Standard for HPLC Method Development and Validation in Food Safety Testing

Echihumiline is required as a certified reference standard to develop and validate HPLC methods capable of resolving the co-eluting isomers echimidine, echihumiline, and hydroxymyoscorpine. The demonstrated co-elution under standard acidic conditions [1] means that any food safety laboratory testing honey or botanical supplements for echimidine content under EU regulations must use an echihumiline standard to verify peak purity and accurate quantification, as the isomer contribution can reach 43% of the apparent echimidine signal [1].

In Vitro Hepatotoxicity Screening for PA-Containing Botanical Risk Assessment

The echihumiline/hydroxymyoscorpine mixture's IC50 of 9.26 µg/mL in rat hepatocyte primary culture [1] establishes it as a more potent hepatotoxic fraction than echimidine alone (IC50 13.79 µg/mL). Researchers conducting in vitro toxicological evaluation of Echium plantagineum extracts or PA-contaminated food matrices should procure echihumiline to perform comparative dose-response studies and avoid underestimation of hepatotoxic risk by approximately 1.5-fold when relying solely on echimidine data [1].

Structural Elucidation and Natural Product Chemistry Research

Echihumiline serves as an essential reference compound for natural product chemists studying pyrrolizidine alkaloid diversity in Boraginaceae species. The subtle 1H NMR shift differences, particularly the H-8 Δδ of 0.04 ppm relative to echimidine [1][2], necessitate the availability of pure echihumiline for unambiguous structural confirmation when characterizing new plant isolates or verifying the identity of PA isomers in complex extracts.

Neuropharmacological Profiling and Allelochemical Defense Mechanism Studies

Given that echihumiline is active at muscarinic acetylcholine and serotonin 5-HT2 receptors within the class-wide IC50 ranges of 8.7–512.5 µM and 23.2–608.6 µM, respectively [1], its procurement is warranted for neuropharmacological studies investigating plant chemical defense mechanisms. Inclusion of echihumiline in comparative PA panels enables exploration of structure-activity relationships at neuroreceptor targets and assessment of potential neurotoxic effects following dietary PA exposure.

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